4-Bromo-5-methylthiophene-2-carbaldehyde
CAS No.: 29421-75-8
Cat. No.: VC21298986
Molecular Formula: C6H5BrOS
Molecular Weight: 205.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29421-75-8 |
---|---|
Molecular Formula | C6H5BrOS |
Molecular Weight | 205.07 g/mol |
IUPAC Name | 4-bromo-5-methylthiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 |
Standard InChI Key | NXBRLTKLAXZRPO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)C=O)Br |
Canonical SMILES | CC1=C(C=C(S1)C=O)Br |
Introduction
Physical and Chemical Properties
Basic Identification and Structural Information
4-Bromo-5-methylthiophene-2-carbaldehyde is characterized by the following key identifiers and properties:
Property | Value |
---|---|
IUPAC Name | 4-bromo-5-methylthiophene-2-carbaldehyde |
CAS Number | 29421-75-8 |
Molecular Formula | C₆H₅BrOS |
Molecular Weight | 205.07 g/mol |
InChI | InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 |
InChI Key | NXBRLTKLAXZRPO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(S1)C=O)Br |
These identifiers provide essential information for database searching, regulatory compliance, and chemical inventory management.
Structural Characteristics
The compound features a five-membered thiophene ring with three substituents in specific positions:
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A bromine atom at position 4, which affects the electronic distribution in the ring and serves as a reactive site for various transformations
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A methyl group at position 5, which provides electron density to the system
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An aldehyde group at position 2, which offers a reactive site for numerous chemical reactions
This specific arrangement of functional groups creates a unique electronic environment that influences the compound's reactivity patterns and applications.
Synthesis Methods
Several methods exist for synthesizing 4-Bromo-5-methylthiophene-2-carbaldehyde, each with its own advantages depending on available starting materials and desired scale.
Bromination of 5-methylthiophene-2-carbaldehyde
One common synthetic route involves the direct bromination of 5-methylthiophene-2-carbaldehyde. This method typically employs bromine in acetic acid as the brominating agent:
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5-Methylthiophene-2-carbaldehyde is dissolved in acetic acid at controlled temperature
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Bromine is added dropwise to the solution
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The reaction proceeds through electrophilic aromatic substitution
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After completion, the product is isolated through neutralization, extraction, and purification steps
This approach is favored for its relative simplicity and direct conversion of the precursor to the target molecule.
Chemical Reactivity
The presence of three different functional groups on the thiophene ring gives 4-Bromo-5-methylthiophene-2-carbaldehyde a diverse reactivity profile, making it valuable in synthetic organic chemistry.
Substitution Reactions
The bromine atom at position 4 is particularly susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions:
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Nucleophilic substitution with amines, thiols, and other nucleophiles under appropriate conditions
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Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.) to form carbon-carbon bonds
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Metal-halogen exchange reactions with organolithium reagents
These transformations allow for significant structural modifications and the incorporation of this building block into more complex molecular architectures.
Reactions of the Aldehyde Group
The aldehyde functionality at position 2 participates in typical carbonyl reactions:
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Oxidation to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
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Reduction to the alcohol using sodium borohydride or lithium aluminum hydride
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Condensation reactions with amines to form imines
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Wittig reactions to form alkenes
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Aldol condensations for carbon-carbon bond formation
These reactions provide multiple avenues for structural elaboration and functional group transformation.
Applications in Scientific Research
Organic Synthesis
4-Bromo-5-methylthiophene-2-carbaldehyde serves as a versatile intermediate in organic synthesis due to its multiple reactive sites:
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It functions as a building block for creating complex thiophene derivatives through sequential transformations
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The compound enables the construction of extended aromatic systems useful in materials science
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Its specific substitution pattern allows for regioselective modifications of the thiophene core
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound and its derivatives have demonstrated promising biological activities:
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Anticancer activity: Derivatives have shown activity against various cancer cell lines, with differential effects observed across different tumor types
Cancer Cell Line | IC₅₀ (μM) | Treatment Duration |
---|---|---|
PC3 | 40.1 | 24 hours |
DU145 | 98.14 | 24 hours |
This data suggests selective anticancer effects, with PC3 prostate cancer cells showing greater sensitivity than DU145 cells.
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Anti-inflammatory properties: The compound has demonstrated ability to inhibit inflammatory pathways
Treatment Concentration (μM) | IL-6 Secretion (% Inhibition) |
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1 | 30% |
10 | 50% |
These results indicate dose-dependent inhibition of the pro-inflammatory cytokine IL-6, suggesting potential applications in inflammatory conditions.
Material Science Applications
In materials science, 4-Bromo-5-methylthiophene-2-carbaldehyde has found applications in:
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Development of conductive polymers: Incorporation into polymer matrices enhances electrical conductivity, making it suitable for organic electronics applications including:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaics (OPVs)
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Organic field-effect transistors (OFETs)
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Creation of dyes and pigments: The compound's structural features contribute to chromophoric properties useful in textile dyes and coating formulations.
Biological Activity Mechanisms
Research has elucidated several mechanisms through which 4-Bromo-5-methylthiophene-2-carbaldehyde and its derivatives exert biological effects.
REV-ERBα Activation
One significant mechanism involves the activation of REV-ERBα, a nuclear receptor involved in:
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Regulation of circadian rhythms
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Modulation of metabolic pathways
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Control of inflammatory responses
Activation of this receptor by the compound or its derivatives leads to suppression of pro-inflammatory cytokines like IL-6 and upregulation of ABCA1 levels in THP-1 cells, affecting lipid metabolism and inflammatory processes.
Cell Cycle Regulation
In cancer cell studies, the compound has demonstrated effects on cell cycle progression:
These effects contribute to the observed anticancer properties, suggesting potential therapeutic applications in oncology.
STAT3 Inhibition
Some derivatives related to 4-Bromo-5-methylthiophene-2-carbaldehyde have shown ability to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. This inhibition is significant because:
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STAT3 is often constitutively active in many cancer types
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STAT3 signaling promotes cancer cell survival and proliferation
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Disruption of this pathway represents a promising therapeutic strategy
This mechanism provides additional explanation for the observed anticancer effects and highlights potential for targeted drug design.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for rational drug design and optimization.
Impact of Substitution Patterns
The specific arrangement of substituents on the thiophene ring significantly influences biological activity:
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The bromine at position 4 contributes to the compound's ability to interact with specific protein targets
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The methyl group at position 5 affects lipophilicity and membrane permeability
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The aldehyde group at position 2 provides a site for hydrogen bonding with biological receptors
Modifications to any of these groups can dramatically alter the compound's biological profile, allowing for fine-tuning of activity and selectivity.
Comparison with Similar Compounds
Comparing 4-Bromo-5-methylthiophene-2-carbaldehyde with structurally related compounds provides insights into its unique properties:
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5-Bromo-2-thiophenecarboxaldehyde: Features a different bromination position, resulting in altered reactivity
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5-Methyl-2-thiophenecarboxaldehyde: Lacks the bromine substituent, reducing its versatility in coupling reactions
The unique substitution pattern of 4-Bromo-5-methylthiophene-2-carbaldehyde distinguishes it from these related compounds and contributes to its specific applications in various fields.
Analytical Characterization
Proper characterization of 4-Bromo-5-methylthiophene-2-carbaldehyde is essential for confirming identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic methods provide valuable structural information:
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NMR Spectroscopy:
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¹H NMR shows characteristic signals for the aldehyde proton (approximately 10 ppm), the aromatic proton, and the methyl group
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¹³C NMR reveals distinct carbon environments, including the carbonyl carbon and the carbons of the thiophene ring
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Infrared Spectroscopy:
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Characteristic C=O stretch of the aldehyde group (approximately 1680-1700 cm⁻¹)
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C-Br stretching band in the fingerprint region
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Mass Spectrometry:
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Molecular ion peaks reflecting the bromine isotope pattern (m/z 204/206 for C₆H₅BrOS)
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Characteristic fragmentation patterns including loss of bromine (Δm/z = 80/82) or CO (Δm/z = 28)
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Crystallographic Data
X-ray crystallography provides definitive structural confirmation:
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Bond lengths (e.g., C-Br ≈ 1.89 Å, C=O ≈ 1.22 Å)
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Dihedral angles that confirm the planarity of the thiophene ring
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Packing arrangements in the crystal lattice
These data can help resolve structural ambiguities and provide insights into molecular interactions.
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